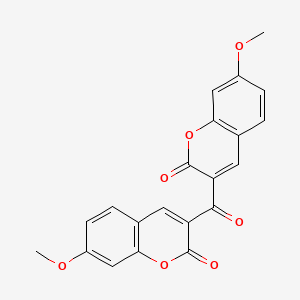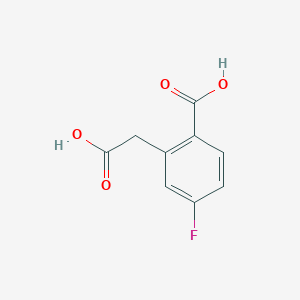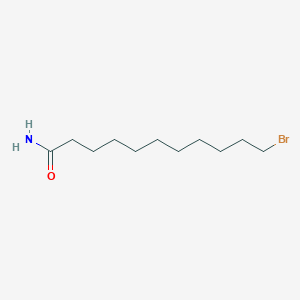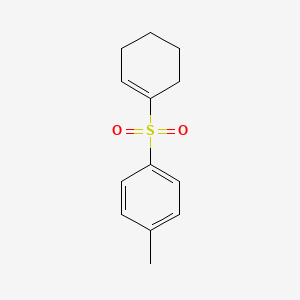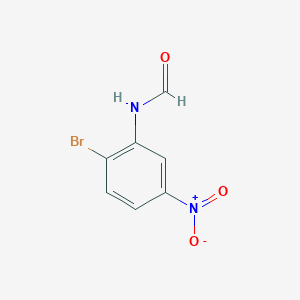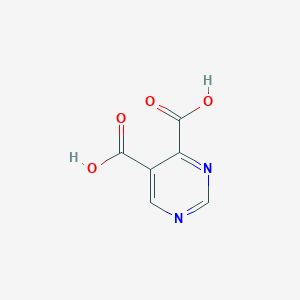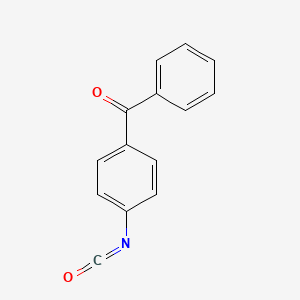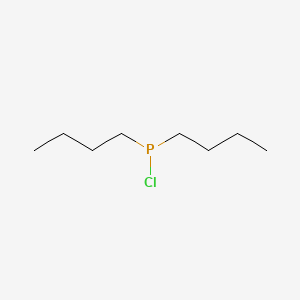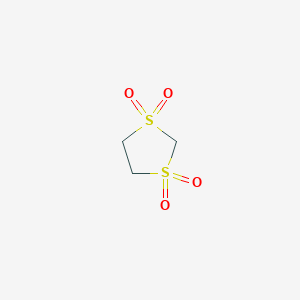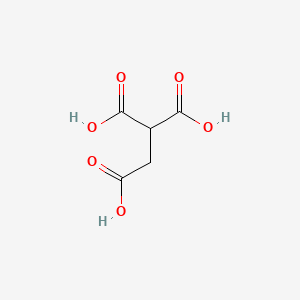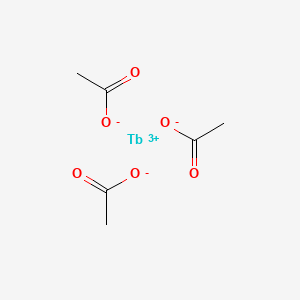
Terbium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium acetate is a chemical compound that consists of terbium ions and acetate ions. It is the acetate salt of terbium, with the chemical formula Tb(CH₃COO)₃. This compound is typically found in the form of white crystals and is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium acetate is usually synthesized in the laboratory from terbium oxide or terbium chloride through a reaction with acetic acid. The general reaction involves dissolving terbium oxide or terbium chloride in acetic acid, followed by crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by reacting terbium oxide with acetic acid under controlled conditions. The reaction is typically carried out in a reactor, where the temperature and concentration of reactants are carefully monitored to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form terbium oxide.
Reduction: this compound can be reduced to form terbium metal under specific conditions, although this reaction is less common.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Various ligands such as phosphates, nitrates, or halides in aqueous or organic solvents.
Major Products Formed:
Oxidation: Terbium oxide.
Reduction: Terbium metal.
Substitution: Terbium complexes with different ligands.
Applications De Recherche Scientifique
Terbium acetate has a wide range of applications in scientific research and industry:
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for color television tubes, special lasers, and solid-state devices. .
Mécanisme D'action
The mechanism by which terbium acetate exerts its effects is primarily related to its luminescent properties. When terbium ions are excited by ultraviolet light, they emit green fluorescence. This property is exploited in various applications, such as in the development of fluorescent probes for biological imaging. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to the emission of light .
Comparaison Avec Des Composés Similaires
- Gadolinium acetate
- Dysprosium acetate
- Samarium acetate
- Yttrium acetate
Comparison: Terbium acetate is unique among these compounds due to its strong green luminescence, which is not as prominent in the other acetates. This makes this compound particularly valuable in applications requiring high luminescence, such as in the development of fluorescent probes and phosphors .
This compound’s ability to form stable complexes with various ligands also sets it apart, making it versatile for use in different chemical and industrial processes .
Propriétés
Numéro CAS |
25519-07-7 |
|---|---|
Formule moléculaire |
C2H4O2Tb |
Poids moléculaire |
218.98 g/mol |
Nom IUPAC |
acetic acid;terbium |
InChI |
InChI=1S/C2H4O2.Tb/c1-2(3)4;/h1H3,(H,3,4); |
Clé InChI |
KNFUDJRDHMKNRO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tb+3] |
SMILES canonique |
CC(=O)O.[Tb] |
Key on ui other cas no. |
25519-07-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




